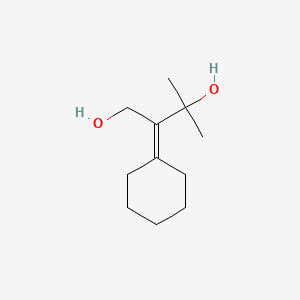
2-Cyclohexylidene-3-methylbutane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclohexylidene-3-methylbutane-1,3-diol is an organic compound with the molecular formula C11H20O2 It is characterized by a cyclohexylidene group attached to a butane-1,3-diol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexylidene-3-methylbutane-1,3-diol can be achieved through several methods. One common approach involves the aldol condensation of cyclohexanone with 3-methylbutane-1,3-diol under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the cyclohexylidene moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled reaction environments can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
2-Cyclohexylidene-3-methylbutane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexylidene derivatives with different functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Cyclohexylidene-3-methylbutane-1,3-dione or cyclohexylidene-3-methylbutanoic acid.
Reduction: Cyclohexylidene-3-methylbutane derivatives with varying degrees of saturation.
Substitution: Cyclohexylidene-3-methylbutane-1,3-dihalides or cyclohexylidene-3-methylbutane-1,3-diamines.
科学的研究の応用
2-Cyclohexylidene-3-methylbutane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Cyclohexylidene-3-methylbutane-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclohexylidene moiety provides structural rigidity, affecting the compound’s overall stability and function.
類似化合物との比較
Similar Compounds
- Cyclohexylidene-3-methylbutane-1,2-diol
- Cyclohexylidene-3-methylbutane-1,4-diol
- Cyclohexylidene-3-methylpentane-1,3-diol
Uniqueness
2-Cyclohexylidene-3-methylbutane-1,3-diol is unique due to its specific substitution pattern and the presence of both hydroxyl and cyclohexylidene groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
130747-83-0 |
|---|---|
分子式 |
C11H20O2 |
分子量 |
184.27 g/mol |
IUPAC名 |
2-cyclohexylidene-3-methylbutane-1,3-diol |
InChI |
InChI=1S/C11H20O2/c1-11(2,13)10(8-12)9-6-4-3-5-7-9/h12-13H,3-8H2,1-2H3 |
InChIキー |
IMXGGTJBEINDOP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=C1CCCCC1)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,18-Diazoniatricyclo[29.3.1.114,18]hexatriaconta-1(35),14,16,18(36),31,33-hexaene](/img/structure/B14272654.png)
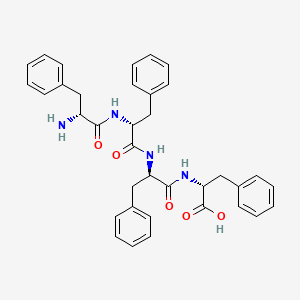
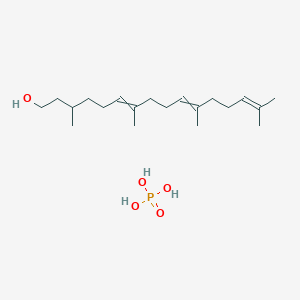
![Ethyl 2-[(benzyloxy)methoxy]propanoate](/img/structure/B14272674.png)
![Piperazine, 1-(1-methylethyl)-4-[(2-oxo-1-pyrrolidinyl)acetyl]-](/img/structure/B14272682.png)
![Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl-](/img/structure/B14272686.png)
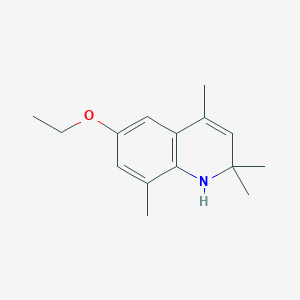

![3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal](/img/structure/B14272724.png)
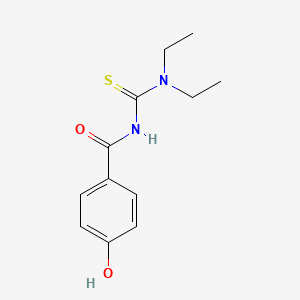
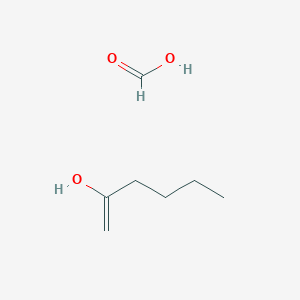

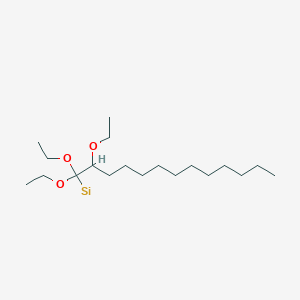
![1-[6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]butan-2-one](/img/structure/B14272742.png)
